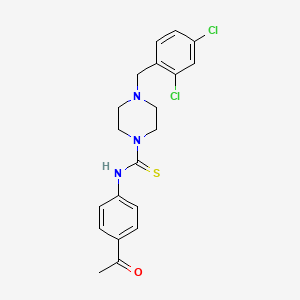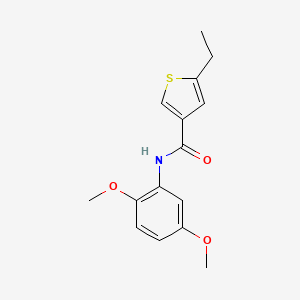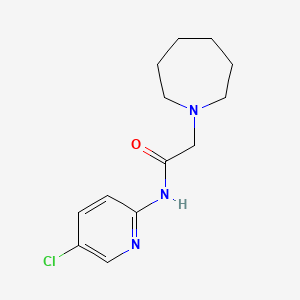![molecular formula C16H21N3O3 B4595053 3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE](/img/structure/B4595053.png)
3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Overview
Description
3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions and a propyl chain linked to a pyrazole ring
Scientific Research Applications
3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new catalysts and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.
Final Coupling: The final step involves coupling the pyrazole ring with the benzamide core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrazole ring play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the pyrazole ring and propyl chain.
N~1~-[3-(5-Methyl-1H-pyrazol-1-yl)propyl]benzamide: Lacks the methoxy groups.
3,5-Dimethoxy-N~1~-propylbenzamide: Lacks the pyrazole ring.
Uniqueness
3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is unique due to the presence of both methoxy groups and a pyrazole ring, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-5-7-18-19(12)8-4-6-17-16(20)13-9-14(21-2)11-15(10-13)22-3/h5,7,9-11H,4,6,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJDGPXSCXWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4594971.png)
![6-{[4-Phenyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4594976.png)
![ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE](/img/structure/B4594978.png)
![N-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4594987.png)




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-phenylglycinamide](/img/structure/B4595019.png)

![1-(4-bromophenyl)-3-[(3-chloro-2-methylphenyl)amino]-1-propanone](/img/structure/B4595046.png)
METHANONE](/img/structure/B4595061.png)
![N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4595064.png)
![N-[4-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B4595068.png)
